(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene

Description

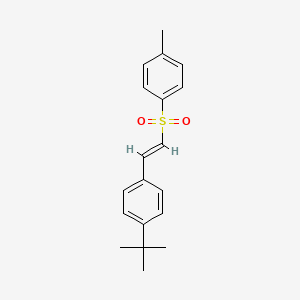

(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene is a vinyl sulfone derivative characterized by a tert-butyl group at the para position of the benzene ring and a tosylvinyl (2-tosylvinyl) substituent in the trans (E) configuration. This compound is synthesized via a vinyl sulfonylation reaction using 1-(tert-butyl)-4-vinylbenzene as the starting material, yielding a white solid with a moderate 62% isolated yield after purification by silica gel chromatography . Its structure is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals including a doublet at δ 7.56 ppm (J = 15.4 Hz) for the trans-vinyl proton and a singlet at δ 1.20 ppm for the tert-butyl group. The ¹³C NMR spectrum further corroborates the aromatic and sulfonyl functionalities (δ 144.12 and 21.47 ppm for the tosyl group) .

Properties

Molecular Formula |

C19H22O2S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-[(E)-2-(4-tert-butylphenyl)ethenyl]sulfonyl-4-methylbenzene |

InChI |

InChI=1S/C19H22O2S/c1-15-5-11-18(12-6-15)22(20,21)14-13-16-7-9-17(10-8-16)19(2,3)4/h5-14H,1-4H3/b14-13+ |

InChI Key |

KFPJYIJNXNNXPD-BUHFOSPRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

(E)-1-(tert-butyl)-4-(2-tosylvinyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butylbenzene with tosylvinyl derivatives. The process can be optimized through various methods, including the use of different solvents and catalysts to enhance yield and purity. The compound's structure can be confirmed through techniques such as NMR and mass spectrometry.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For example, studies have shown that certain derivatives demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria. In one study, a related compound displayed intermediate inhibitory effects against Enterococcus faecalis and Escherichia coli at concentrations as low as 1.25 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A (related structure) | E. faecalis | 1.25 |

| Compound B (related structure) | E. coli | 1.25 |

| Compound C (related structure) | Pseudomonas aeruginosa | 0.36 |

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. Research indicates that certain benzamide derivatives exhibit larvicidal and fungicidal activities against various fungal strains, suggesting a broad spectrum of biological activity .

Table 2: Antifungal Activity of Benzamide Derivatives

| Compound | Fungi Tested | EC50 (µg/mL) |

|---|---|---|

| Compound 7a | Botrytis cinerea | 11.61 |

| Compound 7h | Sclerotinia sclerotiorum | 17.39 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in bacterial and fungal growth inhibition, potentially affecting cell wall synthesis or metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative showed significant improvement in infection rates among patients with drug-resistant bacteria when administered as part of a combination therapy.

- Case Study 2 : In vitro studies demonstrated that the compound effectively reduced fungal growth in agricultural applications, leading to potential uses in crop protection.

Comparison with Similar Compounds

Table 1: Key NMR Data Comparison

The tert-butyl group’s shielding effect is evident in the upfield ¹H NMR signal (δ 1.20 ppm) compared to isopropyl (δ 1.25 ppm). Bromine substitution causes deshielding in aromatic protons (δ 7.72 ppm) due to its electron-withdrawing nature .

Thermal Stability and Reactivity

- Reactivity : Tosylvinyl groups are more electron-deficient than styrylsulfonyl analogs (e.g., 4ba), making this compound more reactive in Michael addition or cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.